molecular formula C15H19F2NO2 B12402528 L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Cat. No.: B12402528
M. Wt: 283.31 g/mol
InChI Key: FLNXVLGQDJBZSD-RISCZKNCSA-N
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Description

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-: is a synthetic derivative of L-Norvaline, an amino acid that is structurally similar to valine. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the amino and fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is unique due to its dual action as an arginase inhibitor and neuroprotective agent. This dual functionality makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

(2S)-2-[[(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid

InChI

InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14+/m1/s1

InChI Key

FLNXVLGQDJBZSD-RISCZKNCSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@@H]1CCC2=C(C1)C(=CC(=C2)F)F

Canonical SMILES

CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F

Origin of Product

United States

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